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Compound of Interest

Compound Name: 3,4-Diphenylmethylidene Luteolin

CAS No.: 1201808-21-0

Cat. No.: B589581

Get Quote

Introduction & Chemical Context
3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a semi-synthetic derivative of the

naturally occurring flavone Luteolin. It is frequently encountered as a synthetic intermediate or

a specific impurity during the isolation of flavonoids.

Critical Structural Insight: While commercially labeled as "3,4-Diphenylmethylidene," chemically

this refers to the 3',4'-position on the B-ring. Luteolin (5,7,3',4'-tetrahydroxyflavone) possesses

a catechol moiety (ortho-diol) at the 3' and 4' positions, which is the thermodynamically favored

site for acetal protection. The "3,4" nomenclature in catalogs is a non-standard shorthand for

the B-ring positions.

Molecular Formula:

Molecular Weight: 450.44 Da
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Core Modification: A diphenylmethylidene (benzophenone acetal) protecting group bridging

the 3' and 4' hydroxyls.

This guide details the specific fragmentation pathways (MS/MS) required to distinguish this

compound from free Luteolin and other derivatives.

Materials & Experimental Protocol
Reagents and Sample Preparation

Standard: 3,4-Diphenylmethylidene Luteolin (>95% purity).

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Water.

Preparation:

Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (due to high lipophilicity of the

diphenyl group).

Working Solution: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

LC-MS/MS Conditions
This protocol is optimized for a Q-TOF or Orbitrap system but is transferable to Triple

Quadrupoles.
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Parameter Setting Rationale

Ionization Source ESI Positive (+) & Negative (-)

Positive mode is preferred for

the lipophilic parent; Negative

mode for the Luteolin core

fragments.

Capillary Voltage 3.5 kV (+) / 2.5 kV (-) Standard ESI settings.

Source Temp 350°C

High temperature ensures

desolvation of the bulky

diphenyl group.

Collision Energy Stepped (15, 30, 45 eV)

Low energy cleaves the acetal;

high energy fragments the

flavonoid backbone.

Column
C18 Reverse Phase (2.1 x 100

mm)

Retains the hydrophobic

derivative (RT will be

significantly later than

Luteolin).

Mobile Phase
A: Water + 0.1% FA; B: ACN +

0.1% FA

Gradient: 5% B to 95% B over

10 min.

Results: Fragmentation Pathway Analysis
The fragmentation of 3,4-Diphenylmethylidene Luteolin occurs in two distinct phases: De-

protection (Loss of the acetal) followed by Core Fragmentation (RDA of Luteolin).

Phase I: Loss of the Protecting Group (The
"Unmasking")
The diphenylmethylidene acetal is acid-labile and sensitive to Collision Induced Dissociation

(CID).

Precursor Ion:

(+) ESI:
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(-) ESI:

Primary Transition: The weakest bond is the acetal ether linkage. The collision energy

triggers the neutral loss of Benzophenone (

, 182.07 Da).

(+) MS/MS:

(Protonated Luteolin)

(-) MS/MS:

(Deprotonated Luteolin)

Phase II: Fragmentation of the Luteolin Core
Once the benzophenone moiety is ejected, the remaining ion behaves exactly like free

Luteolin.

Retro-Diels-Alder (RDA) Cleavage: The C-ring of the flavonoid opens, yielding characteristic

A-ring and B-ring fragments.[1]

Ion (m/z 153): Contains the A-ring (Resorcinol moiety). Diagnostic for 5,7-dihydroxy
substitution.

Ion (m/z 135): Contains the B-ring (Catechol moiety).

Small Neutral Losses:

Loss of

(-18 Da)

Loss of

(-28 Da) from the carbonyl at C4.

Diagnostic Table: Key Ions
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Ion Type m/z (Positive) m/z (Negative) Structural Identity

Precursor 451.11 449.10

Intact 3,4-

Diphenylmethylidene

Luteolin

Primary Fragment 287.05 285.04

Luteolin Core (Loss of

Benzophenone, -182

Da)

Protecting Group 183.08 N/A

Protonated

Benzophenone (minor

pathway)

RDA Fragment A 153.02 151.00 (A-Ring fragment)

RDA Fragment B 135.04 133.03 (B-Ring fragment)

Visualizing the Mechanism
The following diagrams illustrate the experimental workflow and the specific fragmentation

logic.

Fragmentation Pathway Diagram

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589581?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parent Ion [M+H]+
m/z 451.11

(Diphenylmethylidene Luteolin)

Transition State
Acetal Cleavage

Low CE (15 eV)

Neutral Loss:
Benzophenone (182 Da)

Luteolin Core [M+H]+
m/z 287.05

Loss of Protecting Group

1,3A+ Ion
m/z 153
(A-Ring)

High CE (35+ eV)
RDA Cleavage

1,3B+ Ion
m/z 135
(B-Ring)

RDA Cleavage

[M-CO]+
m/z 259
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Caption: Step-wise fragmentation showing the ejection of the benzophenone protecting group

followed by the characteristic Retro-Diels-Alder (RDA) cleavage of the Luteolin backbone.

Experimental Workflow

Sample Prep
(DMSO/MeOH)

LC Separation
C18 Column

(High Retention)
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MS1 Filter
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CID Fragmentation
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Detection
Identify m/z 287 & 153
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Caption: Operational workflow for the identification of 3,4-Diphenylmethylidene Luteolin
impurities.

Discussion & Troubleshooting
Differentiating from Isomers
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A common challenge is distinguishing this compound from di-benzyl or di-phenyl substituted

flavonoids.

The Acetal Signature: The key differentiator is the loss of 182 Da.

If the compound were a 3,4-diphenyl substituted (C-C bond) flavonoid, the phenyl rings

would not cleave as a single neutral benzophenone unit.

If the loss is observed as m/z 451 -> 287, the structure is confirmed as the acetal.

Solubility Issues
The diphenylmethylidene group significantly increases hydrophobicity.

Issue: Poor signal intensity.

Solution: Ensure the sample is fully dissolved in DMSO before adding to the aqueous mobile

phase. Use a high percentage of organic solvent (ACN) early in the gradient if carryover is

observed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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